Cas no 1198-15-8 (1-Methyl-1,2,3,4-tetrahydroquinolin-4-one)

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound featuring a tetrahydroquinoline scaffold with a ketone functional group at the 4-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its rigid fused-ring system offers stability and facilitates selective functionalization, making it valuable for constructing complex derivatives. The compound’s well-defined reactivity profile allows for efficient modifications, enabling applications in medicinal chemistry, such as the synthesis of alkaloid analogs or enzyme inhibitors. High purity grades are available to ensure reproducibility in research and industrial processes.
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one structure
1198-15-8 structure
Product Name:1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
CAS No:1198-15-8
MF:C10H11NO
MW:161.200442552567
CID:1101452
PubChem ID:420419
Update Time:2025-10-29

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-1-methyl-4(1H)-Quinolinone
    • 1-methyl-1,2,3,4-tetrahydroquinolin-4-one
    • 1198-15-8
    • CS-0308335
    • AKOS013634953
    • EN300-115915
    • DTXSID001282592
    • 1-methyl-2,3-dihydro-4(1h)-quinolinone
    • MFCD13179363
    • DB-098272
    • 1-methyl-2,3-dihydroquinolin-4(1h)-one
    • AS-43709
    • SCHEMBL69754
    • 1-methyl-2,3-dihydroquinolin-4-one
    • PFRCTAQFFQYTKL-UHFFFAOYSA-N
    • 1-methyldihydroquinolin-4-one
    • 1-Methyl-2,3-dihydro-1H-quinolin-4-one
    • BAA19815
    • 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
    • Inchi: 1S/C10H11NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
    • InChI Key: PFRCTAQFFQYTKL-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N(C)CC1

Computed Properties

  • Exact Mass: 161.084063974g/mol
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.3Ų

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B486703-100mg
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8
100mg
$ 155.00 2023-04-18
TRC
B486703-250mg
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8
250mg
$ 345.00 2023-04-18
TRC
B486703-1g
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8
1g
$ 990.00 2022-06-07
Chemenu
CM411454-250mg
1-methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8 95%+
250mg
$*** 2023-04-03
Chemenu
CM411454-500mg
1-methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8 95%+
500mg
$*** 2023-04-03
Chemenu
CM411454-1g
1-methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8 95%+
1g
$*** 2023-04-03
Alichem
A189009718-1g
1-Methyl-2,3-dihydroquinolin-4(1h)-one
1198-15-8 95%
1g
$902.00 2023-09-04
TRC
B486703-1000mg
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8
1g
$ 1194.00 2023-04-18
Enamine
EN300-115915-0.05g
1-methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8 95%
0.05g
$191.0 2023-05-24
Enamine
EN300-115915-0.1g
1-methyl-1,2,3,4-tetrahydroquinolin-4-one
1198-15-8 95%
0.1g
$285.0 2023-05-24

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1198-15-8)1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
Order Number:A1231121
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:37
Price ($):185/314/847
Email:sales@amadischem.com

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one Related Literature

Additional information on 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one

2,3-Dihydro-1-Methyl-4(1H)-Quinolinone: A Comprehensive Overview

2,3-Dihydro-1-Methyl-4(1H)-Quinolinone, also known by its CAS Registry Number 1198-15-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This quinolinone derivative is notable for its unique structural features and diverse biological activities. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its potential applications in drug discovery and material science.

The molecular structure of 2,3-dihydro-1-methyl-4(1H)-quinolinone consists of a quinoline skeleton with a methyl group at position 1 and a hydroxyl group at position 4. The dihydro substitution at positions 2 and 3 introduces a degree of unsaturation that influences its electronic properties and reactivity. This compound is synthesized via various routes, including cyclization reactions of amino carbonyl compounds and intramolecular condensations. Researchers have explored novel synthetic pathways to enhance the efficiency and scalability of its production, which is crucial for its potential industrial applications.

One of the most intriguing aspects of 2,3-dihydro-1-methyl-4(1H)-quinolinone is its pharmacological profile. Recent studies have demonstrated its potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of therapeutic agents targeting chronic inflammatory diseases. Additionally, this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an antitumor agent. The mechanism underlying these activities involves modulation of key signaling pathways, such as the NF-kB pathway, which plays a critical role in inflammation and cancer progression.

Moreover, 2,3-dihydro-1-methyl-4(1H)-quinolinone has shown remarkable selectivity towards certain enzymes, making it a valuable tool in enzyme inhibition studies. For instance, it has been reported to inhibit histone deacetylases (HDACs), which are implicated in epigenetic regulation and various pathological conditions. This selectivity underscores its potential as a lead compound for designing next-generation HDAC inhibitors with improved efficacy and reduced side effects.

In terms of material science applications, 2,3-dihydro-1-methyl-4(1H)-quinolinone has been investigated as a building block for constructing advanced materials with tailored properties. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent research has focused on exploiting its photophysical properties for applications in optoelectronics and fluorescence sensing.

The synthesis of 2,3-dihydro-1-methyl-4(1H)-quinolinone has also been optimized using green chemistry principles. Researchers have developed environmentally friendly methods that minimize waste generation and energy consumption. These advancements align with the growing demand for sustainable chemical processes in the pharmaceutical and materials industries.

In conclusion, 2,3-dihydro-1-methyl-4(1H)-quinolinone (CAS No. 1198-15-8) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent breakthroughs in synthesis and bioactivity studies, positions it as a key player in drug discovery and materials development. As research continues to unravel its full spectrum of applications, this compound is poised to make significant contributions to both academic and industrial advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1198-15-8)1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
A1231121
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):185/314/847
Email